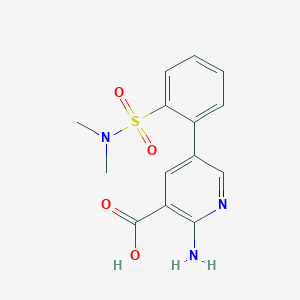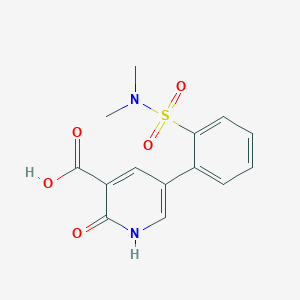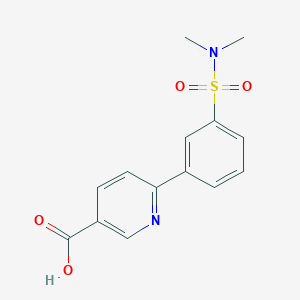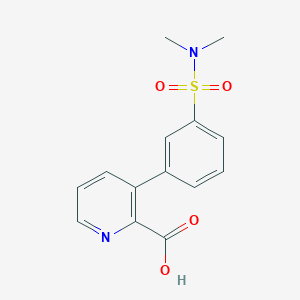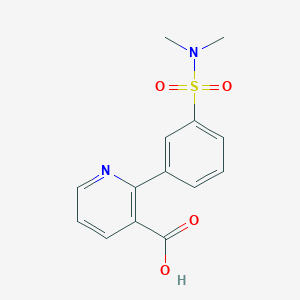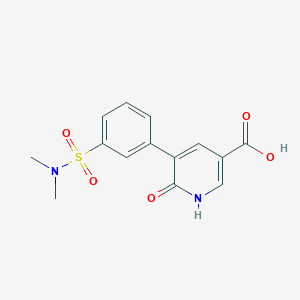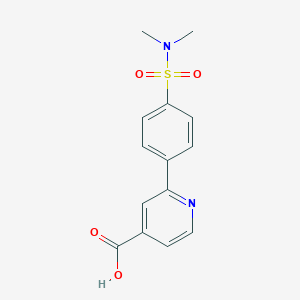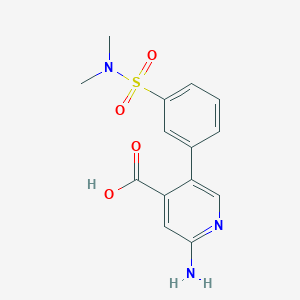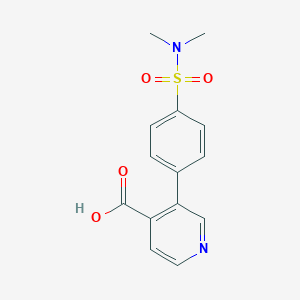
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid (abbreviated as 5-DMS-2-MNA) is a synthetic compound that has been extensively studied due to its potential therapeutic applications. It is a member of the nicotinic acid family, which has been shown to have a range of pharmacological activities, including anti-inflammatory, anti-diabetic, and cholesterol-lowering effects. 5-DMS-2-MNA has been studied for its potential to treat a variety of diseases, including cancer, cardiovascular disease, and Alzheimer’s disease. In addition, it has been found to have a wide range of biochemical and physiological effects, including the regulation of cell signaling pathways, the modulation of gene expression, and the inhibition of enzyme activity.
Aplicaciones Científicas De Investigación
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential therapeutic applications in a number of areas. It has been investigated for its potential to treat cancer, cardiovascular disease, and Alzheimer’s disease. In addition, it has been studied for its ability to modulate gene expression, regulate cell signaling pathways, and inhibit enzyme activity. These properties make it a promising compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed to act by binding to and modulating the activity of certain proteins, such as the nicotinic acid receptor, the G-protein coupled receptor GPR40, and the enzyme acetyl-CoA carboxylase. By binding to these proteins, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is thought to modulate the activity of various biochemical pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of several cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, it has been found to regulate the expression of several genes, including those involved in inflammation, lipid metabolism, and cell growth. Finally, it has been found to inhibit the activity of several enzymes, including acetyl-CoA carboxylase, fatty acid synthase, and phosphatidylinositol-3-kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by recrystallization or chromatography. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying various diseases. However, there are also some limitations to its use. For example, it is not yet known how 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% interacts with other molecules in the body, making it difficult to predict its effects in vivo.
Direcciones Futuras
The potential therapeutic applications of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% are still largely unexplored. Further research is needed to better understand its mechanism of action and to evaluate its efficacy in treating various diseases. In addition, further research is needed to develop new methods for synthesizing and purifying 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. Finally, the development of new analogues of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% may provide new compounds with improved therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a multi-step process that involves the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with 2-methoxynicotinic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of between 80 and 100°C, and is typically completed within a few hours. The resulting compound is then purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)12-6-4-5-10(7-12)11-8-13(15(18)19)14(22-3)16-9-11/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBPUYCVEBPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

